1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose
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Overview
Description
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose is a synthetic derivative of glucose. It is a glycosylation catalyst used in various chemical and biochemical applications. The compound is characterized by the presence of acetyl groups at positions 1, 3, 4, and 6, and a trichloroacetamido group at position 2 of the glucose molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose typically involves the acetylation of 2-deoxy-2-trichloroacetamido-D-glucose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetamido group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Hydrolysis: The primary product is 2-deoxy-2-trichloroacetamido-D-glucose.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose is utilized in various scientific research fields:
Chemistry: Used as a glycosylation catalyst in the synthesis of complex carbohydrates and glycoproteins.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose involves its role as a glycosylation catalyst. The compound facilitates the transfer of glycosyl groups to acceptor molecules, enhancing the efficiency of glycosylation reactions. The trichloroacetamido group plays a crucial role in stabilizing the transition state and increasing the reactivity of the glycosyl donor .
Comparison with Similar Compounds
Similar Compounds
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: Similar structure but with an amino group instead of a trichloroacetamido group.
1,3,4,6-Tetra-o-acetyl-2-azido-2-deoxy-beta-d-glucopyranose: Contains an azido group instead of a trichloroacetamido group.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-d-galactopyranose: A galactose derivative with similar acetylation.
Uniqueness
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose is unique due to the presence of the trichloroacetamido group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in glycosylation reactions where high reactivity and selectivity are required .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)/t10-,11-,12-,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEYXQVYXYGHNF-DHGKCCLASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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